molecular formula C13H15ClO5 B8509336 Diethyl 2-(4-chlorophenoxy)malonate

Diethyl 2-(4-chlorophenoxy)malonate

Cat. No.: B8509336
M. Wt: 286.71 g/mol
InChI Key: JJQHMFJEJRHLGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(4-chlorophenoxy)malonate is a malonate ester derivative featuring a 4-chlorophenoxy substituent at the central carbon of the malonate backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. The 4-chlorophenoxy group imparts unique electronic and steric properties, influencing reactivity in cyclization, nucleophilic substitution, and annulation reactions .

Properties

Molecular Formula

C13H15ClO5

Molecular Weight

286.71 g/mol

IUPAC Name

diethyl 2-(4-chlorophenoxy)propanedioate

InChI

InChI=1S/C13H15ClO5/c1-3-17-12(15)11(13(16)18-4-2)19-10-7-5-9(14)6-8-10/h5-8,11H,3-4H2,1-2H3

InChI Key

JJQHMFJEJRHLGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Malonate Derivatives

Substituent Variations and Electronic Effects

The biological and chemical behavior of malonate derivatives is heavily influenced by the substituent attached to the central carbon. Below is a comparative analysis of key analogs:

Compound Name Substituent Key Properties/Applications References
Diethyl 2-(4-chlorophenoxy)malonate 4-Chlorophenoxy Intermediate for heterocycles; moderate lipophilicity
Diethyl 2-(ethoxymethylene)malonate Ethoxymethylene Gould-Jacobs reaction precursor for 4-quinolones
Diethyl 2-(perfluorophenyl)malonate Perfluorophenyl High reactivity in nucleophilic substitutions
Diethyl 2-((4-chloroanilino)methylene)malonate 4-Chloroanilino Yield: 78.5%; M.p.: 63–65°C; precursor to quinolones
Diethyl (2,4-dichlorophenyl)malonate 2,4-Dichlorophenyl Enhanced lipophilicity; pharmaceutical intermediate
Diethyl 2-(2-phenylacetyl)malonate Phenylacetyl Pharmaceutical intermediate (e.g., PPARγ ligands)

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., perfluorophenyl in , 4-chlorophenoxy in ) increase electrophilicity at the malonate core, facilitating nucleophilic attacks. In contrast, electron-donating groups (e.g., ethoxymethylene in ) stabilize intermediates in cyclization reactions.
  • Biological Activity: Compounds with aromatic amines (e.g., 4-chloroanilino in ) exhibit enhanced antimicrobial properties due to hydrogen-bonding interactions. The 4-chlorophenoxy derivative may show similar bioactivity but with altered pharmacokinetics due to reduced polarity.
  • Synthetic Utility: Ethoxymethylene-substituted malonates are pivotal in Gould-Jacobs reactions for quinolone synthesis , while perfluorophenyl analogs enable efficient nucleophilic aromatic substitutions .

Physical Properties and Reactivity

Melting Points and Yields:
  • Diethyl 2-((4-chloroanilino)methylene)malonate: Melting point = 63–65°C; Yield = 78.5% .
  • Dimethyl 2-(4-chloro-2-nitrophenyl)malonate : Regulatory-compliant reference material; precise characterization critical for pharmaceutical applications .

Reactivity Trends :

  • The 4-chlorophenoxy group in this compound likely undergoes ortho-directed electrophilic substitutions due to the chlorine atom’s directing effects. This contrasts with perfluorophenyl derivatives, where steric hindrance and strong electron-withdrawing effects dominate .
  • Amino-substituted analogs (e.g., ) participate in cyclocondensation reactions to form quinolones, whereas ethoxymethylene derivatives (e.g., ) favor thermal cyclization pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.